
2-(2-Methoxyethoxy)acetaldehyde
Vue d'ensemble
Description
2-(2-Methoxyethoxy)acetaldehyde is a chemical compound that serves as an important intermediate in the synthesis of various substances, including macrolide antibiotics. The compound is characterized by the presence of an aldehyde functional group and a 2-methoxyethoxy substituent, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of 2-(2-Methoxyethoxy)acetaldehyde diethyl acetal has been improved by using metallic sodium in methoxyethanol, followed by condensation with bromoacetaldehyde diethyl acetal. This method avoids the use of expensive and dangerous sodium hydride, offering a more controlled reaction and cost-effective approach suitable for industrial production, with a high yield of 91.7% .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the solid-state and solution conformation of certain glycoside derivatives have been characterized, providing insights into the three-dimensional arrangement of atoms within these molecules . Although not directly related to 2-(2-Methoxyethoxy)acetaldehyde, these studies highlight the importance of molecular structure analysis in understanding the properties and reactivity of chemical compounds.
Chemical Reactions Analysis
Various reactions involving acetals and related derivatives have been explored. For example, acetals have been synthesized using hydroxymethyl triphenylphosphonium chloride and reacted with ketones to yield enol ethers, which can be hydrolyzed to aldehydes under acidic conditions . Additionally, the selective deprotection of acetals from aldehydes, in the presence of ketones, has been achieved using a TESOTf-2,6-lutidine combination, demonstrating a highly chemoselective method .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetals are influenced by their functional groups and molecular structure. Acetals are generally recognized as good protecting groups for carbonyl functions due to their stability under various conditions. The conditions for selective hydrolysis of acetal functions to yield aldehydes have been studied, which is crucial for the synthesis of monomers and other compounds . The reactivity and regioselectivity of acetals in electrochemical methoxylation have also been investigated, showing that acetals can be transformed into mixed acetals, aldehydes, or ortho-esters .
Applications De Recherche Scientifique
Synthesis of Macrolide Antibiotics
2-(2-Methoxyethoxy)acetaldehyde diethyl acetal plays a significant role as an intermediate in the semi-synthesis of macrolide antibiotics. A study by Liang (2000) elaborates on an improved synthesis method, enhancing control and reducing costs, thereby making it more viable for industrial production (Liang, 2000).
Pharmaceutical Synthesis
McGill (1993) describes the use of the hemiacetal of 2-methoxyethoxyacetaldehyde in the preparation of Dirithromycin (LY237216), a macrolide antibiotic. This approach bypasses the need to handle unstable α-alkoxyaldehydes, providing a more stable and effective method of synthesis (McGill, 1993).
Oxidation Studies
Zhang et al. (2018) conducted a comprehensive study on acetaldehyde oxidation, which is relevant for understanding the behavior of related compounds like 2-(2-Methoxyethoxy)acetaldehyde. The research offers insights into the reactive intermediates and kinetics involved in acetaldehyde oxidation (Zhang et al., 2018).
Methoxymethylation
Niknam et al. (2006) and (2007) explored methoxymethylation of alcohols using formaldehyde dimethoxy acetal, which is related to the chemistry of 2-(2-Methoxyethoxy)acetaldehyde. This method is noted for its high yields, purity, and suitability for solvent-free conditions (Niknam et al., 2006) (Niknam et al., 2007).
Analytical Chemistry Applications
Yang et al. (2019) developed a fluorescence sensor for acetaldehyde detection in liquor and spirits, leveraging a compound related to 2-(2-Methoxyethoxy)acetaldehyde. This sensor provides a fast, highly selective response, offering an alternative to traditional gas chromatography methods (Yang et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-methoxyethoxy)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-7-4-5-8-3-2-6/h2H,3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAGYJMKALOSDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70086-22-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxoethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70086-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70558008 | |
| Record name | (2-Methoxyethoxy)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethoxy)acetaldehyde | |
CAS RN |
111964-99-9 | |
| Record name | (2-Methoxyethoxy)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary function of 2-(2-Methoxyethoxy)acetaldehyde in pharmaceutical research?
A1: 2-(2-Methoxyethoxy)acetaldehyde serves as a crucial building block in the semi-synthesis of dirithromycin [, ]. This compound reacts with 9(S)-erythromycylamine, a derivative of erythromycin A, to form the 9-N-11-O-oxazine ring characteristic of dirithromycin [].
Q2: Are there efficient synthetic routes available for 2-(2-Methoxyethoxy)acetaldehyde?
A2: Yes, researchers have developed efficient synthetic methods. One approach involves reacting metallic sodium with methoxyethanol, followed by condensation with bromoacetaldehyde diethyl acetal []. This method offers advantages over previous approaches using sodium hydride, including improved safety and cost-effectiveness []. Another method utilizes chloroacetaldehyde diethyl acetal instead of bromoacetaldehyde diethyl acetal [].
Q3: What is the significance of dirithromycin's chemical structure, particularly the oxazine ring formed using 2-(2-Methoxyethoxy)acetaldehyde?
A3: The oxazine ring in dirithromycin is actually a prodrug modification []. This means that dirithromycin itself doesn't directly exert significant antibiotic activity []. Instead, it undergoes hydrolysis in vivo, primarily in acidic environments, to release the active metabolite, 9(S)-erythromycylamine [, ].
Q4: How does the antimicrobial activity of dirithromycin compare to erythromycin?
A4: While dirithromycin itself displays minimal direct antimicrobial activity [], its active metabolite, 9(S)-erythromycylamine, exhibits an antimicrobial spectrum comparable to erythromycin []. Both demonstrate efficacy against a similar range of bacteria, including Gram-positive bacteria, Legionella spp., Helicobacter pylori, and Chlamydia trachomatis []. In vitro studies reveal comparable Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) for both antibiotics [].
Q5: Does the use of 2-(2-Methoxyethoxy)acetaldehyde in dirithromycin synthesis confer any advantages in terms of drug efficacy?
A5: Although dirithromycin and erythromycin exhibit similar in vitro activity, dirithromycin demonstrates superior efficacy in vivo. Preclinical studies in rodent models showed that dirithromycin, when administered subcutaneously, provided enhanced protection against experimental infections compared to erythromycin []. This improved in vivo activity is attributed to the pharmacokinetic profile of dirithromycin, which achieves higher and more sustained antibiotic concentrations in serum and tissues compared to erythromycin [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



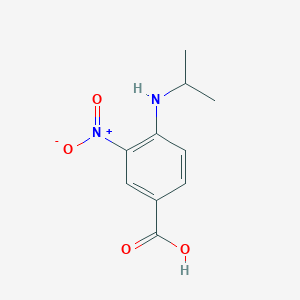

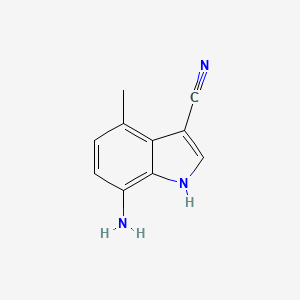

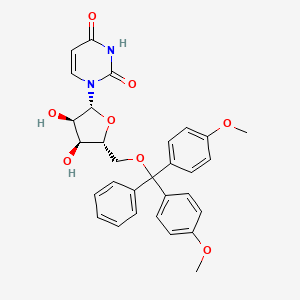

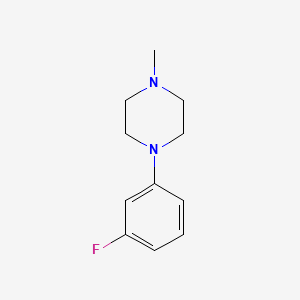

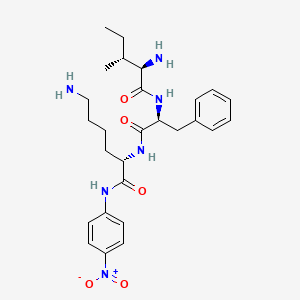
![7-Bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1339862.png)
![3-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1339864.png)


![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)